2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

Catalog No.
S13801438
CAS No.
M.F
C9H14O3S
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

Product Name

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

IUPAC Name

2-(4-hydroxyoxolan-3-yl)thiolane-2-carbaldehyde

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C9H14O3S/c10-6-9(2-1-3-13-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2

InChI Key

QUMBIQQOBZHTEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(C=O)C2COCC2O

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C9H14O3SC_9H_{14}O_3S and a molecular weight of approximately 202.27 g/mol. This compound features a thiolane ring, which is a five-membered sulfur-containing heterocycle, and an aldehyde functional group. The presence of the hydroxy group on the oxolane (tetrahydrofuran) moiety contributes to its potential reactivity and biological activity. The compound's structure can be represented as follows:

Thiolane 2 carbaldehyde structure \text{Thiolane 2 carbaldehyde structure }

Thiolane Structure (Note: Replace with actual image link if available)

2-AminothiopheneAmino thiopheneExhibits diverse biological activities

The uniqueness of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde lies in its combination of a thiolane ring with an aldehyde and hydroxy functional groups, which may confer distinct reactivity profiles and biological activities compared to these similar compounds.

Preliminary studies suggest that 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde exhibits significant biological activities. Compounds containing thiolane or related structures have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. For instance, derivatives of thiophene and thiolane have shown efficacy against various bacterial strains and have been explored for their potential in treating inflammatory diseases .

The synthesis of 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde can be achieved through several methods:

  • Reflux Method: A mixture of 4-hydroxyoxolan-3-one and a suitable thiol can be refluxed in an appropriate solvent (e.g., ethanol) to yield the desired compound.
  • One-Pot Synthesis: Utilizing multi-component reactions involving aldehydes, ketones, and thiols can streamline the synthesis process, allowing for higher yields and reduced reaction times .
  • Functional Group Modification: Starting from commercially available precursors, functional groups can be selectively modified to introduce the thiolane and aldehyde functionalities.

2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Material Science: Its unique structure may allow for incorporation into polymers or materials with specific properties.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Preliminary data suggest that compounds with similar structures exhibit significant interactions with proteins involved in inflammatory pathways .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-(4-Hydroxyoxolan-3-yl)thiolane-2-carbaldehyde. Below is a comparison highlighting their unique features:

Compound NameStructure TypeNotable Properties
2-(5-Bromothiophen-2-yl)carboxaldehydeThiophene derivativeAntimicrobial and antioxidant activities
2-ThiophenecarboxaldehydeThiophene derivativeUsed in organic synthesis
4-HydroxybenzaldehydeAromatic aldehydeKnown for its role in various

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

202.06636548 g/mol

Monoisotopic Mass

202.06636548 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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